2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE
Description
2-Benzo[1,3]dioxol-5-yl-thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a benzo[1,3]dioxole moiety and at the 4-position with a carbaldehyde group. The benzo[1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and CNS activity due to its lipophilic and electron-rich nature .
Synthetic routes for analogous compounds often involve condensation reactions between substituted benzaldehydes and thiazole precursors. For example, similar methodologies are described in the synthesis of (2-Benzo[1,3]dioxol-5-yl-thiazol-4-yl)-methanol (CAS 248249-56-1), where ethanol and glacial acetic acid are used as solvents and catalysts .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-4-8-5-16-11(12-8)7-1-2-9-10(3-7)15-6-14-9/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGUSPBBCYKJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679164 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-54-6 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE typically involves the reaction of 2-thiazolecarboxaldehyde with a benzodioxole derivative. One common method includes the use of catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base . The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Development
2-Benzo[1,3]dioxol-5-yl-thiazole-4-carbaldehyde is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance efficacy against diseases, particularly neurological disorders. Researchers have explored its potential in drug formulations aimed at improving therapeutic outcomes in conditions like Alzheimer's and Parkinson's disease.
Anticancer Activity
Studies indicate that compounds with similar structures exhibit anticancer properties by targeting specific cellular pathways. The thiazole component is known to inhibit enzymes involved in cell proliferation, making it a candidate for cancer therapy. Preliminary investigations suggest that this compound can modulate signaling pathways critical for tumor growth inhibition .
Antimicrobial Effects
Research has shown that 2-Benzo[1,3]dioxol-5-yl-thiazole-4-carbaldehyde may possess antimicrobial properties. Its ability to interfere with bacterial growth makes it a potential candidate for developing new antibiotics or treatments for infectious diseases .
Agricultural Applications
This compound is also being explored in the formulation of agrochemicals. Its unique properties can contribute to pest control solutions and plant growth regulation, essential for sustainable agricultural practices. The incorporation of this compound into agricultural products may enhance their effectiveness against pests while ensuring environmental safety .
Material Science Applications
In material science, 2-Benzo[1,3]dioxol-5-yl-thiazole-4-carbaldehyde is being investigated for its role in developing advanced materials such as polymers and coatings. The chemical's stability and durability characteristics can lead to improvements in material performance, making it valuable in industrial applications .
Cosmetic Formulations
The compound's antioxidant properties have led to its incorporation into cosmetic products. It helps improve skin health by protecting against oxidative stress and environmental damage, making it an appealing ingredient for skincare formulations .
Case Studies and Research Findings
A notable case study involved the synthesis of derivatives of 2-Benzo[1,3]dioxol-5-yl-thiazole-4-carbaldehyde aimed at enhancing anticancer activity. Researchers found that modifications to the thiazole ring significantly improved the cytotoxicity against various cancer cell lines. These findings highlight the compound's potential as a scaffold for developing new therapeutic agents targeting cancer cells .
Another study focused on the compound's antimicrobial effects, demonstrating its ability to inhibit the growth of several pathogenic bacteria in vitro. This research supports further exploration into its application as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of 2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
(a) (2-Benzo[1,3]dioxol-5-yl-thiazol-4-yl)-methanol (CAS 248249-56-1)
- Structure : Shares the same thiazole and benzo[1,3]dioxole framework but replaces the carbaldehyde with a hydroxymethyl (-CH2OH) group.
- Lacks the electrophilic aldehyde, reducing reactivity for covalent bond formation .
(b) N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
- Structure: Contains a thiazolidinone core (saturated thiazole with a ketone) and a chloroacetamide side chain.
- Properties: The thiazolidinone ring introduces hydrogen-bonding capacity, while the chloroacetamide may enhance electrophilicity and cytotoxicity. The benzo[1,3]dioxole maintains lipophilicity, but the saturated ring reduces π-conjugation compared to thiazole .
Core Heterocycle Modifications
(a) 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones
- Structure: Replaces thiazole with a seven-membered dithiazepinone ring fused to benzo[1,3]dioxole.
- Properties : The larger heterocycle introduces conformational flexibility and sulfur-rich pharmacophores, which may improve metal-binding or redox activity. However, reduced planarity compared to thiazole could diminish intercalation with biological targets .
(b) 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxyphenol
- Structure : Lacks a heterocycle entirely, substituting with a dihydroxyphenyl group.
Physicochemical and Reactivity Comparisons
- Solubility: The carbaldehyde derivative exhibits moderate polarity, whereas the hydroxymethyl analog (CAS 248249-56-1) is more hydrophilic. Thiazolidinone derivatives like show intermediate solubility due to ketone and amide groups.
- Reactivity : The aldehyde group in 2-Benzo[1,3]dioxol-5-yl-thiazole-4-carbaldehyde enables nucleophilic additions (e.g., with hydrazines to form hydrazones), contrasting with the inert hydroxymethyl group in its analog .
- Metabolic Stability : Benzo[1,3]dioxole derivatives are prone to CYP450-mediated demethylenation, but thiazole rings may slow oxidation compared to purely aromatic systems .
Biological Activity
2-Benzo[1,3]dioxol-5-yl-thiazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features combine a benzodioxole moiety with a thiazole ring, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C11H7NO4S
- Molecular Weight : 247.25 g/mol
The biological activity of 2-benzodioxol-5-yl-thiazole-4-carbaldehyde is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target proteins.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular:
- In vitro studies have shown that compounds similar to 2-benzodioxol-5-yl-thiazole-4-carbaldehyde possess antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing lower Minimum Inhibitory Concentrations (MICs) than traditional antibiotics like ampicillin .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties:
- Cytotoxicity assays against various cancer cell lines revealed that it can inhibit cell proliferation effectively. For instance, related benzodioxol derivatives demonstrated IC50 values ranging from 26 to 65 µM across different cancer types, indicating moderate potency .
3. Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound:
- It has been found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 values for related compounds were reported as low as 2.7 µM, suggesting strong inhibitory potential against AChE .
Case Study 1: Antimicrobial Efficacy
A study involving the synthesis of thiazole derivatives demonstrated that the introduction of the benzodioxole moiety increased the antimicrobial efficacy against resistant strains of bacteria. The compound exhibited selective toxicity towards bacterial cells without affecting human liver cell lines significantly .
Case Study 2: Neuroprotective Effects
In a model assessing neuroprotective effects, derivatives of thiazoles were tested for their ability to cross the blood-brain barrier and inhibit AChE activity. Results indicated that compounds with structural similarities to 2-benzodioxol-5-yl-thiazole-4-carbaldehyde could potentially serve as therapeutic agents for cognitive disorders .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-benzo[1,3]dioxol-5-yl-thiazole-4-carbaldehyde, and how can purity be maximized?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzaldehydes and thiazole precursors. For example, a modified Hantzsch thiazole synthesis may involve refluxing 4-amino-thiazole derivatives with benzo[1,3]dioxol-5-yl-aldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Monitoring by TLC and NMR spectroscopy (e.g., tracking aldehyde proton signals at δ 9.8–10.2 ppm) ensures reaction completion .
Q. How can structural characterization be performed to confirm the identity of the compound?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR spectra for diagnostic signals:
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHNOS: calculated 233.02; observed 233.03) .
- X-ray Crystallography (if crystalline): Use SHELXL for refinement and Mercury software for visualizing intermolecular interactions (e.g., π-stacking in the benzodioxole ring) .
Advanced Research Questions
Q. How can computational tools predict the reactivity and bioactivity of 2-benzo[1,3]dioxol-5-yl-thiazole-4-carbaldehyde?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the aldehyde group is a reactive site for Schiff base formation .
- Molecular Docking: Screen against targets like Trypanothione reductase (TryR) using AutoDock Vina. The benzodioxole moiety may exhibit π-π stacking with aromatic residues in enzyme active sites .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration for anticonvulsant applications) .
Q. How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions (e.g., variable IC values in enzyme assays) may arise from:
- Experimental Variability: Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural Analogues: Confirm the absence of impurities (e.g., unreacted aldehyde) via HPLC-MS .
- Target Selectivity: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding .
- Meta-Analysis: Compare data across studies with similar conditions (e.g., pH, temperature) using tools like RevMan for systematic reviews .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Test polar/nonpolar solvent combinations (e.g., DMSO/water vs. chloroform/hexane) .
- Vapor Diffusion: Use hanging-drop methods with 24-well plates. Additives (e.g., glycerol) may stabilize crystal lattices .
- Twinned Data Handling: Employ SHELXL’s TWIN/BASF commands for refinement of non-merohedral twinning .
Q. How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications: Introduce substituents at the thiazole C-2 position (e.g., methyl, phenyl) to assess steric effects .
- Bioisosteric Replacement: Replace the benzodioxole ring with a dihydroquinoline moiety to evaluate π-stacking efficiency .
- In Vivo Testing: Use rodent models (e.g., MES or scPTZ tests for anticonvulsant activity) with dose-response curves (ED determination) .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Reproducibility Checks: Ensure consistent reaction conditions (e.g., inert atmosphere for oxidation-sensitive aldehydes) .
- Dynamic Light Scattering (DLS): Detect aggregates causing NMR signal broadening .
- Crystallographic Validation: Compare experimental XRD bond lengths/angles with DFT-optimized structures to identify conformational isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
